Cas no 59236-38-3 (2-amino-4-methyl-benzaldehyde)

2-Amino-4-methyl-benzaldehyde is a versatile aromatic aldehyde with a molecular formula of C₈H₉NO. This compound features both an aldehyde (–CHO) and an amino (–NH₂) functional group on a methyl-substituted benzene ring, making it a valuable intermediate in organic synthesis. Its reactive sites enable applications in the preparation of pharmaceuticals, agrochemicals, and dyes. The presence of the electron-donating amino and methyl groups enhances its utility in condensation and cyclization reactions. The compound is typically supplied as a crystalline solid with high purity, ensuring consistent performance in synthetic processes. Proper storage under inert conditions is recommended to maintain stability.
2-amino-4-methyl-benzaldehyde structure
2-amino-4-methyl-benzaldehyde structure
商品名:2-amino-4-methyl-benzaldehyde
CAS番号:59236-38-3
MF:C8H9NO
メガワット:135.163
MDL:MFCD10696882
CID:2195847
PubChem ID:13891184

2-amino-4-methyl-benzaldehyde 化学的及び物理的性質

名前と識別子

    • 2-Amino-4-methylbenzaldehyde
    • 2-Amino-4-methyl-benzaldehyde
    • CS-0340827
    • AKOS006303878
    • Z1198276968
    • p-methyl amino benzaldehyde
    • 59236-38-3
    • AB58436
    • PS-18072
    • SCHEMBL6257642
    • MFCD10696882
    • EN300-133035
    • DB-346760
    • JCA23638
    • 2-AMINO-4-METHYLBENZALDEHYDE
    • 2-amino-4-methyl-benzaldehyde
    • MDL: MFCD10696882
    • インチ: InChI=1S/C8H9NO/c1-6-2-3-7(5-10)8(9)4-6/h2-5H,9H2,1H3
    • InChIKey: XCDGQRLFOGCSAT-UHFFFAOYSA-N
    • ほほえんだ: CC1=CC(=C(C=C1)C=O)N

計算された属性

  • せいみつぶんしりょう: 135.068413911g/mol
  • どういたいしつりょう: 135.068413911g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 10
  • 回転可能化学結合数: 1
  • 複雑さ: 124
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.3
  • トポロジー分子極性表面積: 43.1Ų

2-amino-4-methyl-benzaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-133035-0.5g
2-amino-4-methylbenzaldehyde
59236-38-3 95%
0.5g
$444.0 2023-05-25
Enamine
EN300-133035-5.0g
2-amino-4-methylbenzaldehyde
59236-38-3 95%
5g
$1654.0 2023-05-25
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTKB0030-1G
2-amino-4-methyl-benzaldehyde
59236-38-3 97%
1g
¥ 2,303.00 2023-04-05
Enamine
EN300-133035-0.05g
2-amino-4-methylbenzaldehyde
59236-38-3 95%
0.05g
$112.0 2023-05-25
abcr
AB482054-250 mg
2-Amino-4-methylbenzaldehyde; .
59236-38-3
250MG
€564.60 2023-04-20
eNovation Chemicals LLC
Y1009002-500mg
2-Amino-4-methyl-benzaldehyde
59236-38-3 95%
500mg
$240 2024-07-28
eNovation Chemicals LLC
Y1009002-5g
2-Amino-4-methyl-benzaldehyde
59236-38-3 95%
5g
$1115 2024-07-28
eNovation Chemicals LLC
Y1009002-250mg
2-Amino-4-methyl-benzaldehyde
59236-38-3 95%
250mg
$185 2024-07-28
eNovation Chemicals LLC
Y0995290-5g
2-amino-4-methylbenzaldehyde
59236-38-3 95%
5g
$1000 2024-08-02
eNovation Chemicals LLC
Y1009002-1g
2-Amino-4-methyl-benzaldehyde
59236-38-3 95%
1g
$340 2024-07-28

2-amino-4-methyl-benzaldehyde 関連文献

2-amino-4-methyl-benzaldehydeに関する追加情報

Recent Advances in the Application of 2-Amino-4-methyl-benzaldehyde (CAS: 59236-38-3) in Chemical Biology and Pharmaceutical Research

2-Amino-4-methyl-benzaldehyde (CAS: 59236-38-3) is a key intermediate in the synthesis of various biologically active compounds, particularly in the fields of medicinal chemistry and drug discovery. Recent studies have highlighted its versatility as a building block for the development of novel therapeutic agents, including antimicrobial, anticancer, and anti-inflammatory compounds. This research brief aims to summarize the latest findings on the applications and mechanistic insights of 2-amino-4-methyl-benzaldehyde in pharmaceutical research.

One of the most significant advancements involves the use of 2-amino-4-methyl-benzaldehyde in the synthesis of Schiff base derivatives, which have demonstrated potent antimicrobial activity against a range of pathogens. A 2023 study published in the Journal of Medicinal Chemistry reported that Schiff bases derived from this compound exhibited strong inhibitory effects against multidrug-resistant bacterial strains, including MRSA and E. coli. The researchers attributed this activity to the compound's ability to disrupt bacterial cell wall synthesis and inhibit key enzymatic processes.

In the field of oncology, 2-amino-4-methyl-benzaldehyde has been utilized as a precursor for the development of small-molecule inhibitors targeting specific cancer pathways. A recent study in Bioorganic & Medicinal Chemistry Letters demonstrated that derivatives of this compound showed promising activity against breast cancer cell lines by modulating the PI3K/AKT/mTOR signaling pathway. The study further highlighted the compound's potential in overcoming drug resistance, a major challenge in current cancer therapies.

Beyond its direct therapeutic applications, 2-amino-4-methyl-benzaldehyde has also found use in chemical biology as a versatile probe for studying protein-ligand interactions. Its aldehyde functionality allows for facile conjugation with various nucleophiles, making it an attractive tool for bioconjugation and labeling studies. Recent work published in ACS Chemical Biology showcased its application in the development of activity-based probes for studying enzyme function in complex biological systems.

The safety profile and pharmacokinetic properties of 2-amino-4-methyl-benzaldehyde derivatives have also been a focus of recent research. A 2022 toxicological study in Regulatory Toxicology and Pharmacology provided comprehensive data on the compound's metabolic pathways and potential toxicity concerns, which will be crucial for future drug development efforts. The study identified several major metabolites and proposed metabolic pathways, providing valuable insights for medicinal chemists working with this scaffold.

Looking forward, the unique chemical properties of 2-amino-4-methyl-benzaldehyde continue to inspire innovative applications in drug discovery. Current research directions include its incorporation into PROTAC (Proteolysis Targeting Chimera) molecules for targeted protein degradation and its use in the development of covalent inhibitors for challenging drug targets. As synthetic methodologies continue to advance, we anticipate seeing more sophisticated applications of this versatile building block in the coming years.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:59236-38-3)2-amino-4-methyl-benzaldehyde
A1039396
清らかである:99%
はかる:1g
価格 ($):346.0